molecular formula C18H17BrN2O4 B2474268 2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide CAS No. 875871-68-4

2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide

Cat. No.: B2474268
CAS No.: 875871-68-4
M. Wt: 405.248
InChI Key: HMGDLCAOKWAWLY-UHFFFAOYSA-N
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Description

2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromo-substituted phenoxy group, a formyl group, and a carbamoyl acetamide moiety. Its unique structure makes it a subject of interest for chemists and researchers exploring new chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide typically involves multiple steps, starting with the bromination of a suitable phenol derivative. The formylation of the bromo-substituted phenol is then carried out, followed by the introduction of the carbamoyl acetamide group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction results in an alcohol. Substitution reactions can produce a variety of derivatives, depending on the nucleophile introduced.

Scientific Research Applications

2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide depends on its specific application and the molecular targets involved. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the bromo and formyl groups can influence its binding affinity and specificity for different targets.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-formylphenol: Shares the bromo and formyl groups but lacks the carbamoyl acetamide moiety.

    N-(2,4-dimethylphenyl)carbamoyl acetamide: Contains the carbamoyl acetamide group but lacks the bromo and formyl groups.

Uniqueness

The unique combination of functional groups in 2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide distinguishes it from similar compounds

Properties

IUPAC Name

2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O4/c1-11-3-5-15(12(2)7-11)20-18(24)21-17(23)10-25-16-6-4-13(9-22)8-14(16)19/h3-9H,10H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGDLCAOKWAWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC(=O)COC2=C(C=C(C=C2)C=O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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